molecular formula C23H25N3O4S B2516216 N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-74-9

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2516216
CAS No.: 688053-74-9
M. Wt: 439.53
InChI Key: MBVSYAROCGAGSC-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic compound with potential therapeutic applications. The compound is characterized by its complex structure, which includes a quinazoline moiety and a sulfanylidene group, suggesting possible interactions with biological targets relevant to disease treatment.

The chemical formula for this compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, and it has been identified with various identifiers including CAS number 1775357-60-2. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that compounds similar to this compound may act as androgen receptor antagonists . This suggests a potential role in inhibiting pathways associated with certain cancers, particularly those driven by androgen signaling pathways. The compound's ability to modulate these receptors could lead to reduced tumor growth in androgen-dependent cancers.

In Vitro Studies

In vitro studies involving cell lines have demonstrated that this compound can inhibit critical enzymes such as tyrosinase , which plays a significant role in melanogenesis. For instance, analogs of the compound have shown competitive inhibition of tyrosinase, with potency exceeding that of traditional inhibitors like kojic acid .

Case Studies

  • Antimelanogenic Effects : In experiments using B16F10 melanoma cells, several analogs demonstrated a significant reduction in melanin production without inducing cytotoxicity. Notably, one analog exhibited an anti-melanogenic effect more potent than kojic acid, highlighting the potential of this compound in dermatological applications .
  • Cancer Cell Lines : In studies assessing the impact on cancer cell proliferation, compounds structurally related to N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene...) were shown to induce cell cycle arrest and apoptosis in cancer cell lines over-expressing c-Myc . This suggests that the compound may also have utility in oncology.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
Tyrosinase InhibitionMushroom TyrosinaseCompetitive inhibition
Antimelanogenic EffectB16F10 MelanomaSignificant reduction in melanin production
Cancer Proliferationc-Myc Over-expressing CellsInduced cell cycle arrest and apoptosis

Properties

CAS No.

688053-74-9

Molecular Formula

C23H25N3O4S

Molecular Weight

439.53

IUPAC Name

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)

InChI Key

MBVSYAROCGAGSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

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